4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazolone derivative characterized by a fused bicyclic core structure. Key substituents include:
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-19(11-8-9-14(26-2)15(10-11)27-3)16-17(21-22-18(16)20(23)25)12-6-4-5-7-13(12)24/h4-10,19,24H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMCGXGZKVJAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O4
- Molecular Weight : 365.389 g/mol
- IUPAC Name : 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antiproliferative effects against cancer cell lines, anti-inflammatory properties, and potential as a COX-II inhibitor.
Antiproliferative Activity
Studies have shown that derivatives of pyrazolo compounds can significantly inhibit the proliferation of cancer cells. For instance, a related study evaluated the antiproliferative activity of several pyrazolo derivatives against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain compounds within this class exhibited low micromolar GI50 values, suggesting potent antiproliferative effects.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 21 | MV4-11 | 3.5 ± 1.2 |
| 22 | K562 | 2.4 ± 1.3 |
| 23 | MCF-7 | 4.2 ± 0.9 |
These findings highlight the potential of this compound and its analogs in cancer therapy by inducing apoptosis and inhibiting cell proliferation through mechanisms involving caspase activation and poly(ADP-ribose) polymerase cleavage .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Certain derivatives have shown promise as selective COX-II inhibitors with minimal ulcerogenic effects, making them suitable candidates for further development in treating inflammatory diseases without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Recent studies have expanded on the biological activities of this compound:
- Antiproliferative Mechanism : A study demonstrated that treatment with specific pyrazolo derivatives led to significant reductions in proliferating cell nuclear antigen (PCNA) levels and induced apoptosis in cancer cells, suggesting a multifaceted mechanism involving both cell cycle arrest and apoptotic pathways .
- Fluorescence Properties : Investigations into the fluorescence characteristics of related compounds revealed their utility as pH indicators in biological systems, which could enhance their application in diagnostic tools .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo compounds has identified key structural features that enhance biological activity, such as specific substitutions on the phenyl rings that improve binding affinity to target enzymes involved in tumorigenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Substituent Effects on Physicochemical Properties
Aromatic Substitution :
- The 3,4-dimethoxyphenyl group in the target compound offers moderate lipophilicity compared to 3,4-diethoxyphenyl (, higher lipophilicity) and 3,4,5-trimethoxyphenyl (, enhanced steric hindrance) .
- The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, similar to analogs in –3, but lacks the 5-methyl or 3-hydroxypropyl side chains seen in –2, which influence solubility .
Stereoelectronic Effects :
Spectral and Structural Analysis
- IR Spectroscopy : All compounds exhibit strong C=O stretches (~1700–1720 cm⁻¹), while -OH and -NH₂ groups show broad peaks at ~3300–3500 cm⁻¹ .
- NMR Trends : Aromatic protons in dimethoxy-/trimethoxyphenyl derivatives resonate at δ 6.8–7.8 ppm, with methoxy groups at δ 3.6–3.7 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
